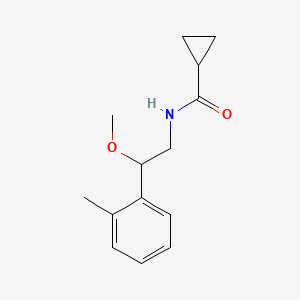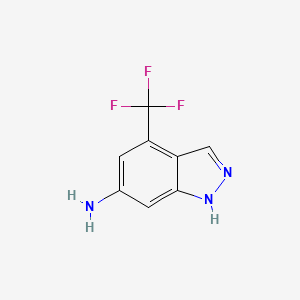
4-(trifluorométhyl)-1H-indazol-6-amine
Vue d'ensemble
Description
The compound 4-(trifluoromethyl)-1H-indazol-6-amine is a structurally unique molecule that is part of the indazole family, characterized by a nitrogen-rich heterocyclic core with a trifluoromethyl group attached. This moiety is of significant interest due to its potential applications in pharmaceuticals and material science, given the unique properties imparted by the trifluoromethyl group.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves cyclization reactions and the use of specific reagents to introduce functional groups. For instance, the synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones involves cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride, suggesting a potential pathway for synthesizing similar trifluoromethylated compounds . Additionally, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under various conditions to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles indicates the reactivity of trifluoromethylated precursors with amines, which could be relevant for the synthesis of 4-(trifluoromethyl)-1H-indazol-6-amine .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized by X-ray crystallography, as seen in the studies of various triazole and pyrimidine derivatives . These analyses reveal the presence of intramolecular hydrogen bonding and pi-pi stacking interactions, which are crucial for the stability of the crystal structure. Such detailed structural analysis is essential for understanding the conformation and reactivity of 4-(trifluoromethyl)-1H-indazol-6-amine.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds with amines and other nucleophiles is a common theme in the literature. For example, the Dimroth rearrangement of triazole derivatives under basic conditions leads to isomerization, demonstrating the dynamic behavior of these molecules in response to environmental changes . This knowledge can be applied to predict the chemical behavior of 4-(trifluoromethyl)-1H-indazol-6-amine in various reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For instance, the presence of a trifluoromethyl group can significantly alter the electronic distribution within the molecule, as seen in the study of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, which exhibits inhibition of cancer cell proliferation . Such properties are critical for the development of pharmaceutical applications for 4-(trifluoromethyl)-1H-indazol-6-amine.
Applications De Recherche Scientifique
- Les dérivés de la TFMIA ont été explorés comme candidats médicaments potentiels en raison de leurs propriétés uniques. Les chercheurs étudient leur synthèse, leur pharmacocinétique et leur pharmacodynamie pour traiter diverses maladies et affections .
- La TFMIA a été introduite comme agent de passivation dans les cellules solaires pérovskites. En formant des adduits acide-base de Lewis, elle passivate efficacement les défauts pendant le processus de cristallisation, améliorant ainsi les performances des cellules .
Chimie médicinale et développement de médicaments
Cellules solaires pérovskites
En résumé, la 4-(trifluorométhyl)-1H-indazol-6-amine est prometteuse dans divers domaines scientifiques, du développement de médicaments à la science des matériaux. Son groupe trifluorométhyle confère une polyvalence et ouvre des voies pour la recherche et les applications innovantes. 🌟
Mécanisme D'action
Target of Action
The targets of a compound depend on its structure and functional groups. For instance, compounds with a trifluoromethyl group often interact with various enzymes or receptors in the body . .
Mode of Action
The mode of action is also dependent on the structure of the compound and its interaction with its biological targets. For example, some trifluoromethyl-containing compounds are known to inhibit certain enzymes or act as receptor antagonists .
Biochemical Pathways
The biochemical pathways affected by a compound are determined by its targets and mode of action. Some trifluoromethyl-containing compounds are known to affect various biochemical pathways, but without specific information, it’s difficult to say which pathways “4-(trifluoromethyl)-1H-indazol-6-amine” might affect .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. Some trifluoromethyl-containing compounds have been found to have good oral absorption and the ability to cross lipid barriers, which could impact their bioavailability .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-(trifluoromethyl)-1H-indazol-6-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including nitrile hydratase and amidase, which are involved in the conversion of nitrile-containing compounds into their corresponding amides and acids . These interactions are crucial for the compound’s role in biochemical pathways, as they facilitate the transformation of specific substrates, leading to the production of important metabolites.
Cellular Effects
The effects of 4-(trifluoromethyl)-1H-indazol-6-amine on cellular processes are diverse and significant. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to cause cytotoxic effects in certain cell lines, leading to reduced cell viability and altered cellular functions . Additionally, 4-(trifluoromethyl)-1H-indazol-6-amine can modulate gene expression, resulting in changes in the expression levels of various genes involved in critical cellular processes.
Molecular Mechanism
At the molecular level, 4-(trifluoromethyl)-1H-indazol-6-amine exerts its effects through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s trifluoromethyl group plays a crucial role in its binding affinity and specificity towards target enzymes and proteins . These interactions can lead to the inhibition or activation of enzymatic activities, thereby modulating biochemical pathways and cellular functions. Additionally, 4-(trifluoromethyl)-1H-indazol-6-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered gene transcription and subsequent changes in cellular behavior.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(trifluoromethyl)-1H-indazol-6-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound exhibits a relatively stable profile under controlled laboratory conditions, with minimal degradation over time . Prolonged exposure to 4-(trifluoromethyl)-1H-indazol-6-amine can lead to cumulative effects on cellular function, including changes in cell viability, metabolic activity, and gene expression.
Dosage Effects in Animal Models
The effects of 4-(trifluoromethyl)-1H-indazol-6-amine vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as improved metabolic function and reduced inflammation . At higher doses, 4-(trifluoromethyl)-1H-indazol-6-amine can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other systemic toxicities . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.
Metabolic Pathways
4-(trifluoromethyl)-1H-indazol-6-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion through pathways involving nitrile hydratase and amidase, leading to the production of amide and acid metabolites . These metabolic pathways are essential for the compound’s detoxification and elimination from the body, as well as for its potential therapeutic effects.
Transport and Distribution
The transport and distribution of 4-(trifluoromethyl)-1H-indazol-6-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s trifluoromethyl group enhances its lipophilicity, facilitating its diffusion across cellular membranes and its accumulation in lipid-rich compartments . Additionally, 4-(trifluoromethyl)-1H-indazol-6-amine can interact with transport proteins that regulate its intracellular and extracellular distribution, influencing its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-(trifluoromethyl)-1H-indazol-6-amine is critical for its activity and function. The compound has been observed to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of 4-(trifluoromethyl)-1H-indazol-6-amine can affect its interactions with biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
4-(trifluoromethyl)-1H-indazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-1-4(12)2-7-5(6)3-13-14-7/h1-3H,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDJJRYTDKWCAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)C=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1169788-34-4 | |
| Record name | 4-(trifluoromethyl)-1H-indazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-[(2-naphthalen-1-ylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515548.png)
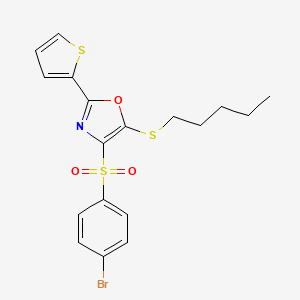
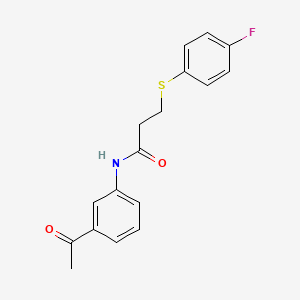
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2515551.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2515552.png)
![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2515553.png)
![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2515554.png)
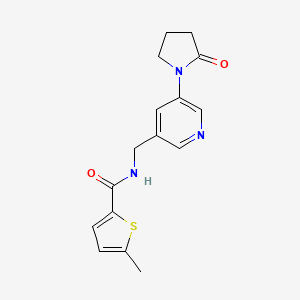
![3-Methyl-1-[(quinolin-8-yl)methyl]urea](/img/structure/B2515560.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2515562.png)
![ethyl 4-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2515564.png)
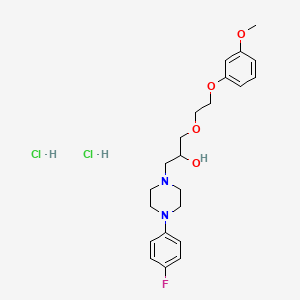
![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2515569.png)
